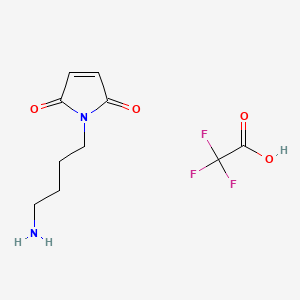
Cinacalcet impurity 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'impureté 9 du Cinacalcet est un composé chimique utilisé principalement dans l'industrie pharmaceutique pour le développement et la validation des méthodes analytiques. Il s'agit d'un sous-produit formé lors de la synthèse du chlorhydrate de Cinacalcet, un agent calcimimétique utilisé pour traiter l'hyperparathyroïdie secondaire et l'hypercalcémie chez les patients atteints de carcinome parathyroïdien .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de l'impureté 9 du Cinacalcet implique plusieurs étapes. Une méthode consiste à dissoudre le triphosgène dans du dichlorométhane, à agiter et à refroidir à -5 à 0 °C, à ajouter un alcalin, puis à ajouter de la R-(+)-1-(1-naphtyl)éthylamine. Le mélange est ensuite chauffé à température ambiante (18-23 °C) et agité pendant une période pour obtenir un produit intermédiaire. Ce produit intermédiaire est ensuite mis à réagir avec du 3-(3-trifluorométhylphényl)propanol dans des conditions similaires pour donner le produit final .
Méthodes de production industrielle : La production industrielle de l'impureté 9 du Cinacalcet suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des paramètres de réaction tels que la température, le pH et la vitesse d'agitation pour garantir une pureté et un rendement élevés. L'utilisation de matières premières de haute qualité et de techniques analytiques de pointe est cruciale pour maintenir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'impureté 9 du Cinacalcet subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification ultérieure.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'impureté 9 du Cinacalcet comprennent le triphosgène, le dichlorométhane, les alcalins et le 3-(3-trifluorométhylphényl)propanol. Les réactions sont généralement effectuées à des températures contrôlées comprises entre -5 et 23 °C et nécessitent des ajustements précis du pH .
Principaux produits formés : Les principaux produits formés par les réactions impliquant l'impureté 9 du Cinacalcet comprennent divers intermédiaires et sous-produits, qui sont ensuite purifiés et caractérisés à l'aide de techniques analytiques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse .
Applications de la recherche scientifique
L'impureté 9 du Cinacalcet a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle est utilisée pour le développement et la validation des méthodes analytiques, y compris les essais indicatifs de stabilité et le profilage des impuretés. En médecine, elle aide à comprendre la pharmacocinétique et la pharmacodynamie du chlorhydrate de Cinacalcet. Dans l'industrie pharmaceutique, elle est utilisée pour le contrôle de la qualité et la conformité réglementaire .
Mécanisme d'action
Le mécanisme d'action de l'impureté 9 du Cinacalcet est étroitement lié à celui du chlorhydrate de Cinacalcet. Le chlorhydrate de Cinacalcet agit comme un calcimimétique en augmentant la sensibilité des récepteurs sensibles au calcium au calcium extracellulaire, inhibant ainsi la sécrétion de l'hormone parathyroïdienne. Cela conduit à une réduction des taux de calcium sérique . Les cibles moléculaires et les voies exactes impliquées dans l'action de l'impureté 9 du Cinacalcet sont encore à l'étude.
Applications De Recherche Scientifique
Cinacalcet impurity 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the development and validation of analytical methods, including stability-indicating assays and impurity profiling. In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cinacalcet hydrochloride. In the pharmaceutical industry, it is used for quality control and regulatory compliance .
Mécanisme D'action
The mechanism of action of Cinacalcet impurity 9 is closely related to that of Cinacalcet hydrochloride. Cinacalcet hydrochloride acts as a calcimimetic by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone. This leads to a reduction in serum calcium levels . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires à l'impureté 9 du Cinacalcet comprennent d'autres impuretés formées lors de la synthèse du chlorhydrate de Cinacalcet, telles que l'impureté A, l'impureté B et l'impureté C .
Unicité : L'impureté 9 du Cinacalcet est unique en raison de sa voie de formation spécifique et de son rôle dans les processus analytiques et réglementaires associés au chlorhydrate de Cinacalcet. Sa présence et sa quantification sont cruciales pour garantir la sécurité et l'efficacité du produit pharmaceutique final .
Propriétés
IUPAC Name |
N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAPABQGMRCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
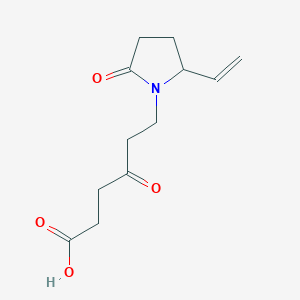
![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)
![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)
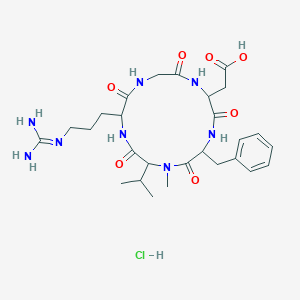
![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)
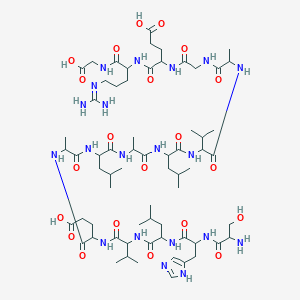

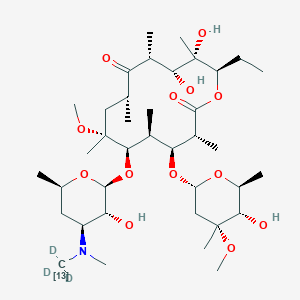
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
